Pyronine

Fluorescence Spectroscopy Xanthene Dyes Photophysics

Select Pyronine Y for reproducible RNA staining and fluorescence applications. Unlike Pyronine B or Rhodamine B, its N-alkyl chain length directly controls internal conversion rates, fluorescence quantum yield, and lifetime—substitution errors cause significant data variability. The validated Methyl Green-Pyronin Y stain enables simultaneous DNA/RNA assessment with correlation confirmed against single-analyte methods. Its distinct spectral signature (λ_abs 546–551 nm, λ_em ~560–570 nm) facilitates spectral unmixing in multiplexed flow cytometry. For materials science, exploit its 2.13 eV optical band gap and defined trap states for OLED/OPV research. Verify lot quality using the established molar extinction coefficient (11.7×10⁴ L·mol⁻¹·cm⁻¹).

Molecular Formula C17H19N2O.Cl
C17H19ClN2O
Molecular Weight 302.8 g/mol
CAS No. 92-32-0
Cat. No. B1678543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyronine
CAS92-32-0
SynonymsPyronin Y
Pyronine
Pyronine G
Molecular FormulaC17H19N2O.Cl
C17H19ClN2O
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3O2.[Cl-]
InChIInChI=1S/C17H19N2O.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1
InChIKeyINCIMLINXXICKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyronine Y (CAS 92-32-0) Procurement Guide: Properties, Differentiation, and Evidence-Based Selection


Pyronine Y (CAS 92-32-0), also referred to as Pyronin G or C.I. 45005, is a synthetic, cationic xanthene dye characterized by the chemical formula C₁₇H₁₉ClN₂O and a molecular weight of 302.8 g/mol . As a member of the xanthene family, it shares a core structure with other widely used fluorophores like rhodamines but possesses distinct dimethylamino substituents that dictate its specific spectral and binding properties [1]. It is most notably employed as a fluorescent stain for nucleic acids, particularly RNA, in histological and cytological applications, as well as an intercalating tracking dye in gel electrophoresis .

Pyronine Y: Why Generic Xanthene Dye Substitution Compromises Experimental Reproducibility


While Pyronine Y belongs to a broad class of xanthene dyes, it cannot be interchanged with its closest analogs, such as Pyronine B or Rhodamine B, without significant impact on experimental outcomes. The substitution pattern on the amino groups of the xanthene core critically modulates the molecule's photophysical behavior. Specifically, the N-alkyl chain length directly influences the rate of internal conversion (IC), a major non-radiative decay pathway that quenches fluorescence [1]. This structural variation results in substantial, quantifiable differences in fluorescence quantum yield and lifetime between Pyronine Y and its ethyl-substituted analog, Pyronine B, as well as other rhodamine derivatives [1]. Therefore, selecting a specific pyronine is not a matter of brand preference but a critical experimental parameter for ensuring consistent and reproducible fluorescence signals.

Pyronine Y Quantitative Differentiation: Head-to-Head Performance Data vs. Key Analogs


Fluorescence Quantum Yield of Pyronine Y Compared to Pyronine B and Rhodamine B

The fluorescence quantum yield of Pyronine Y (PYY) is significantly lower than that of Acridine Red (AR), but the study establishes a clear, quantifiable trend among pyronine analogs. The length of the N-alkyl substituent is the primary determinant of fluorescence efficiency, as longer alkyl chains enhance the internal conversion (IC) rate, a non-radiative decay pathway. Pyronine Y (PYY) with methyl groups exhibits a higher quantum yield than Pyronine B (PYB) with ethyl groups, and both are lower than the unsubstituted Acridine Red. The phenyl group in Rhodamine B has only a minor impact on quantum yield compared to the N-alkyl substitution effect [1]. This demonstrates that Pyronine Y occupies a specific, intermediate position in terms of brightness within this class of fluorophores [1].

Fluorescence Spectroscopy Xanthene Dyes Photophysics

Molar Extinction Coefficient of Pyronine Y in Standardized Solvent System

The molar extinction coefficient (ε) of Pyronine Y is highly sensitive to solvent composition, a critical factor for accurate quantification. Spectrophotometric analysis of analytically pure Pyronine Y established a precise ε-value of 11.7 × 10⁴ L·mol⁻¹·cm⁻¹ in a standardized 52% aqueous ethanol solution [1]. This value is significantly higher than those observed in more concentrated ethanol solutions, a difference attributed to the formation of a specific solvent-solute complex in the less concentrated alcohol medium [1]. This provides a verified benchmark for quantitative assays and purity assessment, enabling direct comparison of different product lots and vendor sources .

Spectrophotometry Dye Characterization Quantitative Histochemistry

Quantitative Validation of Methyl Green-Pyronin Y Stain for Simultaneous DNA/RNA Quantification

The standardized Methyl Green-Pyronin Y (MG-PY) technique was validated against established methods for quantifying nucleic acids in tissue sections. A comparative study using image cytometry on rat liver sections demonstrated that after deoxyribonuclease (DNase) treatment, nuclear staining intensity with Methyl Green dropped nearly to zero, confirming its DNA specificity. Conversely, after ribonuclease (RNase) treatment, Pyronin Y staining intensity in nucleoli and cytoplasm dropped similarly, confirming its RNA specificity [1]. Critically, the staining intensity of Pyronin Y showed a direct, quantitative correlation with that of Gallocyanin chromalum, a well-established RNA stain, for both nucleoli and cytoplasm [1]. This validation confirms the MG-PY stain is a reliable tool for simultaneous, quantitative assessment of both RNA and DNA, not merely a qualitative differential stain.

Image Cytometry Histochemistry Nucleic Acid Quantification

Optical Band Gap of Pyronine Y for Organic Semiconductor Applications

Pyronine Y (PY) has been characterized as a polycrystalline organic semiconductor with potential for electronic and optoelectronic devices. Analysis of its diffuse reflectance spectrum using Kubelka-Munk theory revealed a fundamental optical band gap (HOMO-LUMO gap) of 2.13 eV [1]. Additionally, two lower energy trap states were identified with band gaps of 1.82 eV and 1.67 eV [1]. The study also demonstrated that its direct current (DC) electrical conductivity increases with temperature, a hallmark of semiconducting behavior. These properties position Pyronine Y as a candidate material distinct from its purely biological staining applications [1].

Organic Semiconductors Optoelectronics Materials Science

Procurement-Driven Application Scenarios for Pyronine Y Based on Evidence


Simultaneous Quantitative DNA/RNA Analysis in Tissue Sections

For research groups performing image cytometry or quantitative histochemistry, the validated Methyl Green-Pyronin Y stain is the method of choice for simultaneous assessment of DNA and RNA. Its reliability, confirmed by direct correlation with standard single-analyte stains like Gallocyanin chromalum [1], ensures robust data. The method's simplicity makes it suitable for high-throughput routine analysis, reducing the need for multiple, time-consuming separate staining procedures [1].

Multiplex Fluorescence Assays Requiring Defined Spectral Separation

When designing multiplexed fluorescence experiments, Pyronine Y offers a well-defined spectral signature (λ_abs 546-551 nm in 50% EtOH, λ_em ~560-570 nm) that is distinct from many common red-emitting dyes. Its specific fluorescence quantum yield, which is quantitatively different from analogs like Pyronine B and Acridine Red [2], allows for predictable performance and facilitates spectral unmixing in applications such as flow cytometry and fluorescence microscopy.

Development of Novel Organic Electronic and Optoelectronic Devices

Materials scientists investigating solution-processable organic semiconductors can leverage Pyronine Y's defined optical band gap of 2.13 eV and its identified trap states at 1.82 and 1.67 eV [3]. Its polycrystalline nature and temperature-dependent conductivity make it a candidate for low-cost, flexible electronics, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) research, where its properties can be compared and contrasted with other small-molecule organic semiconductors [3].

Quality Control and Purity Assessment of Pyronine Y Stocks

Laboratories requiring high reproducibility in staining or spectroscopic applications should use the established molar extinction coefficient of 11.7 × 10⁴ L·mol⁻¹·cm⁻¹ in 52% aqueous ethanol [4] as a quality control benchmark. Spectrophotometric verification of this value upon receipt allows for immediate assessment of dye purity and concentration, mitigating the risk of experimental variability arising from degraded or impure dye lots from any vendor [4].

Technical Documentation Hub

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